![molecular formula C9H11ClFN3 B1426484 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine CAS No. 1338495-23-0](/img/structure/B1426484.png)
2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine
Overview
Description
Synthesis Analysis
2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via C-N bond forming reaction . It can also be used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .Molecular Structure Analysis
The molecular structure of 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used to prepare 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3 . It can also be used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.65 g/mol. Other physical and chemical properties like boiling point and density are not available in the retrieved resources.Scientific Research Applications
Synthesis and Potential as Kinase Inhibitors
2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine, as a derivative of 2,4-disubstituted-5-fluoropyrimidine, shows potential as a kinase inhibitor. This compound is part of a broader group of biologically active molecules including anticancer agents like 5-fluorouracil. Its synthesis involves regioselective substitution and is geared towards the discovery of new kinase inhibitors (Wada et al., 2012).
Amination Reactions and ANRORC Mechanism
The compound is involved in amination reactions, particularly with potassium amide in liquid ammonia. This reaction demonstrates the occurrence of the ANRORC mechanism, which is significant in the synthesis of aminated pyrimidine compounds (Valk et al., 2010).
Anti-HIV-1 Evaluation
In the context of antiviral research, derivatives of 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine have been synthesized and evaluated for their effectiveness against HIV-1. This research underlines the compound's relevance in developing non-nucleoside reverse transcriptase inhibitors for HIV treatment (Loksha et al., 2016).
Application in Directed Lithiation
The compound has also been utilized in the context of directed lithiation, a process that is significant in organic synthesis for creating various disubstituted pyridines. Its reactivity with nucleophiles such as water, methylate, and amines has been explored, highlighting its versatility in organic synthesis (Marsais et al., 1988).
Development of Deoxycytidine Kinase Inhibitors
Additionally, 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine is a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors, a new class of compounds with significant implications in cancer therapy (Zhang et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor signaling .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical processes, including dna synthesis and signal transduction .
Pharmacokinetics
The compound’s molecular weight (27656 g/mol) suggests that it may have good bioavailability .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological effects, including anti-inflammatory and antiviral activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .
properties
IUPAC Name |
2-chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN3/c10-9-12-5-7(11)8(14-9)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWNTIIEAVMVKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC=C2F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240052 | |
Record name | 2-Chloro-N-cyclopentyl-5-fluoro-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine | |
CAS RN |
1338495-23-0 | |
Record name | 2-Chloro-N-cyclopentyl-5-fluoro-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-cyclopentyl-5-fluoro-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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